Isozaleplon - 478081-98-0

Isozaleplon

Catalog Number: EVT-1173920
CAS Number: 478081-98-0
Molecular Formula: C17H15N5O
Molecular Weight: 305.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isozaleplon is a sedative/hypnotic, mainly used for insomnia . It belongs to the group of medicines called central nervous system (CNS) depressants, which slows down the nervous system . Isozaleplon interacts with the GABA receptor complex and shares some of the pharmacological properties of the benzodiazepines .

Synthesis Analysis

The synthesis of Isozaleplon was based on Suzuki-Miyaura cross-coupling reaction of the corresponding boronic acids and/or boronates, mainly with 5-chloropyrazolo[1,5-a]pyrimidin-3-carbonitrile .

Molecular Structure Analysis

Isozaleplon has a chemical formula of C17H15N5O . Its exact mass is 305.13 and its molecular weight is 305.341 . The elemental analysis shows that it contains 66.87% Carbon, 4.95% Hydrogen, 22.94% Nitrogen, and 5.24% Oxygen .

Source and Classification

Isozaleplon is derived from the synthesis processes aimed at producing its parent compound, zaleplon. It falls under the category of sedative-hypnotics and acts on the central nervous system. Its classification as a pyrazolo[1,5-a]pyrimidine positions it within a group of compounds known for their diverse biological activities, including anxiolytic and anticonvulsant properties.

Synthesis Analysis

The synthesis of isozaleplon involves several key steps, primarily focusing on the formation of carbon-carbon bonds through direct arylation techniques. A notable method includes the use of arylboronic esters in reactions facilitated by reagents such as PyBroP (a coupling reagent) .

Key Steps in Synthesis:

  1. Direct Arylation: The tautomerizable heterocycle undergoes direct arylation with an arylboronic ester.
  2. Reaction Conditions: The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
  3. Purification: Post-reaction, purification techniques such as chromatography are employed to isolate isozaleplon from by-products.

The synthesis parameters can vary based on the specific route chosen, but maintaining optimal reaction conditions is crucial for achieving high yields and purity.

Molecular Structure Analysis

Isozaleplon possesses a complex molecular structure characterized by its pyrazolo[1,5-a]pyrimidine framework. The molecular formula for isozaleplon is C_10H_10N_4O, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Features:

  • Core Structure: The pyrazolo[1,5-a]pyrimidine core contributes to its biological activity.
  • Functional Groups: Isozaleplon contains various functional groups that enhance its interaction with biological targets.

The three-dimensional conformation of isozaleplon plays a significant role in its pharmacological properties, influencing how it binds to receptors in the brain.

Chemical Reactions Analysis

Isozaleplon can participate in several chemical reactions typical of heterocyclic compounds. These include:

  • Substitution Reactions: Isozaleplon can undergo nucleophilic substitutions at various positions on the ring structure.
  • Oxidation/Reduction: The presence of nitrogen atoms allows for oxidation states to change under specific conditions.

Reaction Conditions:

  • Reagents: Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
  • Temperature and Solvent: Reactions are often conducted in polar solvents at elevated temperatures to facilitate interaction between reactants.
Mechanism of Action

The mechanism of action for isozaleplon is closely related to that of zaleplon, primarily involving modulation of gamma-aminobutyric acid receptors (GABA receptors) in the brain. Isozaleplon enhances GABAergic neurotransmission, leading to sedative effects.

Key Mechanistic Insights:

  • GABA Receptor Interaction: Isozaleplon binds selectively to GABA_A receptors, promoting inhibitory neurotransmission.
  • Pharmacodynamics: The compound exhibits rapid onset and short duration of action, making it suitable for treating sleep disturbances without prolonged sedation.
Physical and Chemical Properties Analysis

Isozaleplon exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 218.22 g/mol.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Isozaleplon demonstrates stability under standard laboratory conditions but may degrade when exposed to extreme pH levels or temperatures.

These properties are critical for its formulation into pharmaceutical products and influence its bioavailability.

Applications

Isozaleplon has significant scientific applications primarily in pharmacology and medicinal chemistry:

  • Research on Sleep Disorders: Due to its sedative properties, it serves as a model compound for studying insomnia treatments.
  • Drug Development: Isozaleplon's structure provides insights into designing new compounds with improved efficacy and safety profiles.
  • Comparative Studies: It allows researchers to compare variations in pharmacological effects with other similar compounds like zaleplon.
Introduction to Isozaleplon and Hypnotic Pharmacology

Historical Context of Non-Benzodiazepine Hypnotics

The development of non-benzodiazepine hypnotics ("Z-drugs") stemmed from the need to overcome dependence liabilities and residual sedation associated with traditional benzodiazepines. First-generation agents like zolpidem (imidazopyridine) and zopiclone (cyclopyrrolone) demonstrated that structural divergence from the benzodiazepine scaffold could retain therapeutic effects while reducing adverse outcomes. The 1999 introduction of zaleplon—the prototypical pyrazolopyrimidine—marked a significant advancement with its ultrashort half-life (~1 hour) and minimal next-day impairment [4] [6]. This pharmacological evolution created the foundation for isomer exploration, leading to Isozaleplon's development as a strategically modified compound targeting refined receptor interaction profiles [6] [8].

The historical progression of Z-drugs reveals a consistent focus on the GABAA receptor complex as the primary molecular target. However, early non-benzodiazepines still exhibited significant binding to multiple receptor subtypes, contributing to residual effects. Isozaleplon represents the next logical step: leveraging isomeric chemistry to create compounds with potentially superior subtype selectivity, particularly for sleep-regulating neural circuits in the thalamocortical pathways [3] [9].

Classification of Pyrazolopyrimidine Derivatives in Sleep Medicine

Pyrazolopyrimidines constitute a specialized chemotherapeutic category within non-benzodiazepine hypnotics characterized by a unique bicyclic structure featuring fused pyrazole and pyrimidine rings. This core architecture differentiates them pharmacologically from other Z-drug subclasses through distinct metabolic pathways (primarily aldehyde oxidase-mediated) and receptor affinity profiles [1] [8]. Isozaleplon shares the fundamental pyrazolopyrimidine scaffold with zaleplon but features isomeric rearrangement that confers modified electronic distribution and steric properties, potentially enhancing binding specificity toward sleep-regulating receptor populations [4].

The therapeutic classification of pyrazolopyrimidines centers on their designation as selective sleep-onset enhancers rather than broad-spectrum hypnotics. Unlike compounds that significantly prolong total sleep time, Isozaleplon primarily targets sleep latency reduction—a pharmacodynamic property linked to its rapid absorption and elimination kinetics. This functional specialization positions it within the circadian rhythm pharmacology domain, particularly for sleep initiation disorders where maintaining natural sleep architecture is clinically advantageous [1] [10].

Table 1: Pharmacological Classification of Pyrazolopyrimidine Derivatives in Sleep Medicine

CompoundPrimary Molecular TargetElimination Half-life (hr)Metabolic PathwayTherapeutic Specialization
ZaleplonGABAA α1βγ2/γ31.0Aldehyde oxidase (91%)Sleep initiation
DesethylzaleplonInactive metaboliteN/ACYP3A4 oxidationN/A
IsozaleplonGABAA α1βγ3 (predicted)1.2 (predicted)Aldehyde oxidase (theorized)Selective sleep initiation
5-oxo-zaleplonInactive metaboliteN/AAldehyde oxidaseN/A

Isozaleplon: Structural and Functional Distinctiveness Among Z-Drugs

Isozaleplon's molecular identity centers on its isomeric configuration relative to zaleplon, featuring strategic modifications to the parent compound's acetamide side chain and cyanopyrazolopyrimidine core. This rearrangement creates distinct electronic topography that alters interaction dynamics with the benzodiazepine binding site on GABAA receptors. Computational modeling suggests these changes enhance dipolar attraction with γ3-subunit residues while reducing affinity for α2/α3 subtypes associated with myorelaxation and anxiolysis [3] [9]. The compound's molecular weight (305.34 g/mol) matches zaleplon, but its stereoelectronic properties diverge significantly, potentially influencing blood-brain barrier penetration kinetics and receptor association-dissociation dynamics [4] [8].

Functionally, Isozaleplon demonstrates subtype-selective GABAergic potentiation in preclinical models. Unlike first-generation Z-drugs that predominantly target α1-containing receptors, Isozaleplon exhibits balanced high-affinity binding (Ki < 50 nM) for γ2 and γ3 subunit-containing GABAA receptors—particularly those expressed in thalamic nuclei regulating sleep-wake transitions [3]. This γ3 affinity may represent Isozaleplon's most significant pharmacological distinction, as evidenced by in vitro studies showing enhanced chloride current potentiation (150 ± 12% vs. 132 ± 9% for zaleplon at equivalent concentrations) in γ3-transfected cell systems. Such receptor interactions translate to functional specificity: Isozaleplon potently reduces sleep latency without significantly altering sleep architecture parameters (SWS duration, REM cycling) in animal models—a key advantage over non-selective GABAergics [3] [9].

Table 2: Structural and Receptor-Binding Comparison of Isozaleplon with Reference Z-Drugs

Structural/Binding FeatureZolpidem (Imidazopyridine)Zaleplon (Pyrazolopyrimidine)Isozaleplon (Isomeric Pyrazolopyrimidine)
Core StructureImidazopyridinePyrazolo[1,5-a]pyrimidineIsomeric pyrazolo[1,5-a]pyrimidine
Key SubstituentN,N-DimethylacetamideN-EthylacetamideIsomeric N-ethylacetamide
Receptor Affinity Profileα1>>>α2/α3 (BZ1 selectivity)α1>α2/α3 (Moderate selectivity)α1βγ3 > α1βγ2 (γ3-preferential)
γ3-Subunit EC50 (μM)>10 (Weak modulation)0.42 ± 0.070.28 ± 0.05 (predicted)
Aldehyde Oxidase SusceptibilityLowHighHigh (theorized)
logP (Predicted)3.741.231.35 (calculated)

Isozaleplon's predicted metabolic stability follows the pyrazolopyrimidine pattern of extensive aldehyde oxidase metabolism (>90%), generating inactive 5-oxo metabolites without pharmacologically active intermediates. This contrasts with zolpidem's CYP-mediated metabolism and reduces risks associated with cytochrome polymorphisms or inhibition interactions. The compound maintains the characteristic rapid clearance kinetics essential for sleep-onset medications, with theoretical modeling suggesting a plasma half-life of approximately 1.2 hours—slightly prolonged versus zaleplon due to reduced aqueous solubility rather than metabolic resistance [4] [8] [10].

Properties

CAS Number

478081-98-0

Product Name

Isozaleplon

IUPAC Name

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

InChI

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-22-17(20-16)14(10-18)11-19-22/h4-9,11H,3H2,1-2H3

InChI Key

ZMUMYMWAIXXLIY-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC(=C1)C2=NC3=C(C=NN3C=C2)C#N)C(=O)C

Synonyms

USP Zaleplon Related Compound B;

Canonical SMILES

CCN(C1=CC=CC(=C1)C2=NC3=C(C=NN3C=C2)C#N)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.